Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the IUPAC name benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate . It is also known as 5-Cbz-1-oxa-5-azaspiro[2.4]heptane .
Molecular Structure Analysis
The molecular structure of “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 Oxirane, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a liquid at room temperature . Its molecular weight is 233.27 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Scientific Research Applications
Cycloaddition Reactions
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are involved in cycloaddition reactions. Molchanov and Tran (2013) discovered that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via a highly regioselective 1,3-dipolar cycloaddition of C-aryl and C-carbamoylnitrones. This reaction produces two diastereoisomers of the product (Molchanov & Tran, 2013).
Cleavage and Transformation
Molchanov et al. (2016) investigated the cleavage and transformation of related compounds. They found that treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring. This process forms 1,3-amino alcohols, which can undergo further cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Hydrolysis and Reduction
Molchanov and Tran (2012) also explored the hydrolysis and reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They found that these compounds, synthesized through the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, were reduced to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds yielded substituted cyclopropane-1,2-dicarboxylic acids while retaining the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).
Asymmetric Hydrogenation
Yao et al. (2011) conducted asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, yielding high enantioselectivities. This process is crucial for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).
Antibacterial Applications
Odagiri et al. (2013) synthesized novel compounds for potent antibacterial activity against respiratory pathogens. These compounds, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibited strong in vitro and in vivo activity against various pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Safety And Hazards
The safety information available indicates that “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” may pose certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H302, H312, H315, H319, H335, H350 . These hazard statements correspond to various risks, including flammability, harm if swallowed or in contact with skin, skin and eye irritation, respiratory irritation, and carcinogenicity .
properties
IUPAC Name |
benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLXRNFGAAMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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